molecular formula C26H18Te2 B14420903 9,9'-Bi-9H-telluroxanthene CAS No. 80920-78-1

9,9'-Bi-9H-telluroxanthene

Cat. No.: B14420903
CAS No.: 80920-78-1
M. Wt: 585.6 g/mol
InChI Key: VIRMSANFPNXWJI-UHFFFAOYSA-N
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Description

9,9’-Bi-9H-telluroxanthene is a chemical compound with the molecular formula C26H18Te2 It belongs to the class of tellurium-bridged bistricyclic aromatic enes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bi-9H-telluroxanthene typically involves the reductive dimerization of 9H-telluroxanthene-9-thione using copper in boiling toluene . Another method includes the use of low valent titanium induced reductive dimerization of 9H-telluroxanthen-9-one with TiCl4/Zn/pyridine in THF .

Industrial Production Methods: While specific industrial production methods for 9,9’-Bi-9H-telluroxanthene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 9,9’-Bi-9H-telluroxanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxanthene oxides.

    Reduction: Reductive dimerization is a key reaction for its synthesis.

    Substitution: It can undergo substitution reactions where tellurium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Copper and zinc are commonly used reducing agents.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

    Oxidation Products: Telluroxanthene oxides.

    Reduction Products: Bistricyclic ethanes.

    Substitution Products: Halogenated derivatives of telluroxanthene.

Scientific Research Applications

9,9’-Bi-9H-telluroxanthene has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other tellurium-containing compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 9,9’-Bi-9H-telluroxanthene involves its ability to form stable complexes with various molecules. The tellurium atoms in the compound can interact with other atoms or groups, leading to the formation of new chemical bonds.

Similar Compounds:

    9,9’-Bi-9H-selenoxanthene: Similar in structure but contains selenium instead of tellurium.

    9H-xanthen-9-one: A simpler analog without the tellurium bridge.

Uniqueness: 9,9’-Bi-9H-telluroxanthene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties. These properties make it more reactive and versatile compared to its selenium and oxygen analogs .

Properties

80920-78-1

Molecular Formula

C26H18Te2

Molecular Weight

585.6 g/mol

IUPAC Name

9-(9H-telluroxanthen-9-yl)-9H-telluroxanthene

InChI

InChI=1S/C26H18Te2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H

InChI Key

VIRMSANFPNXWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3[Te]2)C4C5=CC=CC=C5[Te]C6=CC=CC=C46

Origin of Product

United States

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